molecular formula C4H11Br2N B13564771 (2R)-4-bromobutan-2-aminehydrobromide CAS No. 2803755-67-9

(2R)-4-bromobutan-2-aminehydrobromide

Cat. No.: B13564771
CAS No.: 2803755-67-9
M. Wt: 232.94 g/mol
InChI Key: DUNYJJMVWIDOPH-PGMHMLKASA-N
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Description

(2R)-4-bromobutan-2-aminehydrobromide is an organic compound with a bromine atom attached to the fourth carbon of a butane chain and an amine group attached to the second carbon. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-bromobutan-2-aminehydrobromide typically involves the bromination of butan-2-amine. One common method is to react butan-2-amine with hydrobromic acid and a brominating agent such as phosphorus tribromide (PBr3) under controlled conditions. The reaction is carried out at a low temperature to prevent side reactions and to ensure the selective bromination at the fourth carbon position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of automated systems for monitoring and adjusting reaction parameters is common to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-bromobutan-2-aminehydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can be reduced to form butan-2-amine by removing the bromine atom.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: 4-hydroxybutan-2-amine.

    Oxidation: 4-bromobutan-2-imine or 4-bromobutan-2-nitrile.

    Reduction: Butan-2-amine.

Scientific Research Applications

(2R)-4-bromobutan-2-aminehydrobromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-4-bromobutan-2-aminehydrobromide involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-bromobutan-1-amine: Similar structure but with the amine group at the first carbon.

    2-bromobutan-2-amine: Bromine and amine groups on the same carbon.

    4-chlorobutan-2-amine: Chlorine atom instead of bromine.

Uniqueness

(2R)-4-bromobutan-2-aminehydrobromide is unique due to its specific configuration and the presence of both bromine and amine groups at distinct positions on the butane chain. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in research and industrial applications.

Properties

CAS No.

2803755-67-9

Molecular Formula

C4H11Br2N

Molecular Weight

232.94 g/mol

IUPAC Name

(2R)-4-bromobutan-2-amine;hydrobromide

InChI

InChI=1S/C4H10BrN.BrH/c1-4(6)2-3-5;/h4H,2-3,6H2,1H3;1H/t4-;/m1./s1

InChI Key

DUNYJJMVWIDOPH-PGMHMLKASA-N

Isomeric SMILES

C[C@H](CCBr)N.Br

Canonical SMILES

CC(CCBr)N.Br

Origin of Product

United States

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